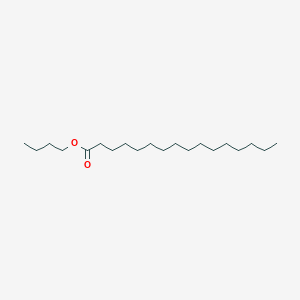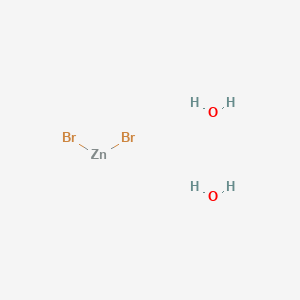
3-(三氟甲氧基)氟苯
描述
3-(Trifluoromethoxy)fluorobenzene is a fluorinated aromatic compound with the molecular formula C7H4F4O and a molecular weight of 180.1 g/mol . This compound is characterized by the presence of both a trifluoromethoxy group (-OCF3) and a fluorine atom attached to a benzene ring . It is a colorless to almost colorless liquid with a boiling point of 78-80°C and a density of 1.33 g/cm³ . The trifluoromethoxy group imparts unique physicochemical properties to the compound, making it valuable in various scientific and industrial applications.
科学研究应用
3-(Trifluoromethoxy)fluorobenzene has several scientific research applications:
作用机制
Target of Action
3-(Trifluoromethoxy)fluorobenzene is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 3-(Trifluoromethoxy)fluorobenzene participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The predominant pathway of 3-fluorobenzoate includes a 1,6-dioxygenation reaction to yield fluoromuconic acids . Defluorination then occurs to yield muconate . 4-Fluorobenzoate is degraded by Pseudomonas sp. in similar pathways to 3-fluorobenzoate .
Result of Action
The result of the action of 3-(Trifluoromethoxy)fluorobenzene in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of many complex organic compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethoxy)fluorobenzene typically involves the trifluoromethoxylation of 3-fluorophenol . One common method includes the use of sodium bromodifluoroacetate and SelectFluor II as reagents . The reaction proceeds through O-carboxydifluoromethylation of phenols followed by decarboxylative fluorination . This method is practical and utilizes accessible and inexpensive reagents.
Industrial Production Methods
Industrial production of 3-(Trifluoromethoxy)fluorobenzene may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
化学反应分析
Types of Reactions
3-(Trifluoromethoxy)fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the trifluoromethoxy group.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s aromatic ring can undergo such transformations under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as trifluoromethanesulfonic acid can be used to promote electrophilic fluorination.
Photoredox Catalysis: The compound can act as a photoredox catalyst in various organic transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield various substituted aromatic compounds, while photoredox catalysis can lead to complex organic molecules .
相似化合物的比较
Similar Compounds
- 2-(Trifluoromethoxy)fluorobenzene
- 4-(Trifluoromethoxy)fluorobenzene
- 3-(Trifluoromethoxy)chlorobenzene
Uniqueness
3-(Trifluoromethoxy)fluorobenzene is unique due to the specific positioning of the trifluoromethoxy and fluorine groups on the benzene ring. This positioning affects its reactivity and physicochemical properties, making it distinct from other similar compounds . The trifluoromethoxy group enhances its stability and lipophilicity, which are valuable traits in various applications .
属性
IUPAC Name |
1-fluoro-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKDFDQPJWJEDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380452 | |
| Record name | 3-(Trifluoromethoxy)fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1077-01-6 | |
| Record name | 3-(Trifluoromethoxy)fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Fluoro-3-(trifluoromethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-iodoethanone](/img/structure/B92291.png)



![(1R,2S,6S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-one](/img/structure/B92298.png)


![1-[2-(DIMETHYLAMINO)ETHYL]-4-METHOXYPHENANTHREN-3-OL](/img/structure/B92304.png)
![Tetrabenzo[a,cd,j,lm]perylene](/img/structure/B92305.png)



